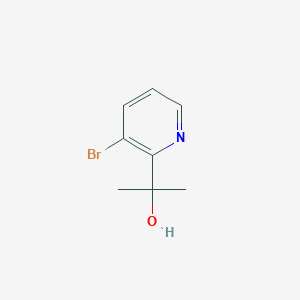

2-(3-Bromopyridin-2-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-Bromopyridin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1240594-87-9 . It has a molecular weight of 216.08 and its IUPAC name is 2-(3-bromo-2-pyridinyl)-2-propanol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BrNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 267.8±25.0 °C at 760 mmHg . The flash point is 115.8±23.2 °C . The exact mass is 214.994568 and it has a LogP value of 1.26 . The vapour pressure is 0.0±0.6 mmHg at 25°C and the index of refraction is 1.559 .Aplicaciones Científicas De Investigación

Photocatalytic CO2 Reduction

A study investigated the architecture of supramolecular metal complexes for photocatalytic CO2 reduction, utilizing ruthenium-rhenium binuclear complexes linked by bridging ligands, including those related to "2-(3-Bromopyridin-2-yl)propan-2-ol." These complexes showed improved photocatalytic activities for CO2 reduction, extending photocatalytic responses further into the visible region. This suggests the potential application of such compounds in constructing efficient supramolecular photocatalysts for environmental remediation (Gholamkhass et al., 2005).

Drug Design and Safety

Another study focused on structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interactions. By altering the structure to minimize reactive metabolite formation, researchers aimed to mitigate safety risks associated with the compound, demonstrating the importance of structural considerations in the development of safer pharmaceutical agents (Palmer et al., 2012).

Synthetic Chemistry

Research into the synthesis of 1,2,3-Triazole derivatives and their in vitro antifungal evaluation against Candida strains utilized halogen substituted triazole compounds, indicating the relevance of halogenated compounds in developing antifungal agents. This showcases the role of "this compound" derivatives in synthesizing biologically active molecules with potential therapeutic applications (Lima-Neto et al., 2012).

Material Science

A study on the combining of atom transfer radical polymerization and click chemistry for the preparation of end-functional polymers highlights the versatility of halogenated compounds in materials science. By transforming bromine chain ends into various functional groups, researchers developed polymers with diverse applications, demonstrating the compound's utility in advanced material synthesis (Lutz et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-bromopyridin-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-8(2,11)7-6(9)4-3-5-10-7/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHDZKFWDCOLAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC=N1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2746633.png)

![1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2746638.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)